molecular formula C19H13ClN2O3 B11465085 2-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-1-yl)acetamide

2-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-1-yl)acetamide

Cat. No.: B11465085
M. Wt: 352.8 g/mol
InChI Key: KVLLNFRXWVZCIS-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a naphthoquinoline core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthoquinoline Core: This step involves the cyclization of appropriate precursors to form the naphthoquinoline core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative. This is usually carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinoline core to its corresponding hydroquinone form.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of bases such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The naphthoquinoline core is known to interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Saflufenacil: A pyrimidinedione herbicide with a similar naphthoquinoline core.

    Flumioxazin: Another herbicide with a related structure.

    Flubendiamide: A compound with similar functional groups but different core structure.

Uniqueness

2-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-1-yl)acetamide is unique due to its specific combination of functional groups and the naphthoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H13ClN2O3

Molecular Weight

352.8 g/mol

IUPAC Name

2-chloro-N-(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-16-yl)acetamide

InChI

InChI=1S/C19H13ClN2O3/c1-22-13-8-4-7-12-15(13)16(17(19(22)25)21-14(23)9-20)10-5-2-3-6-11(10)18(12)24/h2-8H,9H2,1H3,(H,21,23)

InChI Key

KVLLNFRXWVZCIS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC3=C2C(=C(C1=O)NC(=O)CCl)C4=CC=CC=C4C3=O

Origin of Product

United States

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